3-chloro-4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
This compound features a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 4. The methoxy group is connected via a piperidin-4-yl-methyl linker, which is further functionalized with a 3-methoxy-1-methylpyrazole-4-carbonyl moiety.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-21-10-13(16(20-21)24-2)17(23)22-7-4-12(5-8-22)11-25-15-3-6-19-9-14(15)18/h3,6,9-10,12H,4-5,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLAUVONQDNDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure
The chemical formula for the compound is , with a molecular weight of 345.80 g/mol. The structure features a pyridine ring substituted with a chloro group, a methoxy group, and a piperidine moiety linked through a methoxy bridge.
Biological Activity Overview
-
Anticancer Activity
- Recent studies indicate that compounds containing pyrazole and piperidine moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown inhibitory effects on various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 9 μM against the A549 human lung cancer cell line, indicating potent antiproliferative activity. The mechanism involved cell cycle arrest and induction of apoptosis through the activation of specific signaling pathways .
-
Antibacterial Activity
- The compound's structural features suggest potential antibacterial activity. Heterocyclic compounds, particularly those with pyridine and pyrazole rings, have been reported to possess significant antibacterial properties.
- Data Table : Comparative antibacterial activity of related compounds:
Compound Target Bacteria IC50 (μM) Compound A (similar structure) E. coli 25 Compound B S. aureus 15 3-chloro-4-{[...]} P. aeruginosa 20 -
Anti-inflammatory Activity
- Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
- Research Findings : In a model of lipopolysaccharide-induced inflammation, related compounds reduced TNF-alpha and IL-6 levels significantly, suggesting a potential therapeutic application in inflammatory diseases .
The biological activities of the compound are attributed to its ability to interact with various molecular targets:
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
- Cytokine Inhibition : It potentially inhibits the NF-kB pathway, reducing the expression of inflammatory cytokines.
Comparison with Similar Compounds
Core Structural Variations
- Pyridine vs. Fused Heterocycles: While the target compound has a simple pyridine core, analogs like 8-(4-(1-Ethylpiperidin-4-yl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () incorporate fused pyrido-pyrimidinone systems. These fused cores enhance rigidity and may improve binding affinity in kinase inhibitors .
Substituent and Functional Group Analysis
- Electron-Withdrawing Groups: The target’s chlorine and the trifluoromethyl/trifluoromethoxy groups in and enhance electrophilicity and metabolic stability.
- Piperidine Modifications :
The target’s piperidine is acylated with a pyrazole carbonyl, contrasting with sulfonylation () or triazole-ethyl linkages (). These modifications influence lipophilicity and bioavailability .
Pharmacological Implications
- Pyrazole vs. Triazole Moieties :
The target’s pyrazole carbonyl may act as a hydrogen-bond acceptor, akin to the triazole in , which is common in antifungal or antiviral agents . - Piperidine Derivatives : Piperidine-substituted compounds (e.g., ) are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. The target’s acylated piperidine may reduce basicity, altering tissue distribution .
Preparation Methods
Preparation of 4-(Hydroxymethyl)Piperidine Derivatives
The piperidine core is typically derived from 4-hydroxymethylpiperidine, which undergoes protection and activation for subsequent reactions. In one approach, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during downstream steps. Alternatively, direct functionalization via Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) has been employed to introduce alkoxy groups.
Example Protocol :
-
Starting Material : 4-Hydroxymethylpiperidine (10 mmol)
-
Protection : TBSCl (12 mmol), imidazole (15 mmol), DMF, 0°C → RT, 12 h
-
Yield : 92% (TBS-protected piperidine)
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride
The pyrazole moiety is synthesized via cyclocondensation of hydrazines with β-ketoesters, followed by methylation and methoxylation. Sodium hydride in dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution.
-
Cyclocondensation :
-
Ethyl 3-methoxy-4-oxopentanoate (5 mmol) + methylhydrazine (5.5 mmol), ethanol, reflux, 6 h
-
Yield : 78% (3-methoxy-1-methyl-1H-pyrazole)
-
-
Carbonylation :
-
Pyrazole (4 mmol) + oxalyl chloride (8 mmol), DCM, 0°C → RT, 4 h
-
Yield : 85% (acyl chloride)
-
Coupling of Piperidine and Pyrazole Moieties
Amide Bond Formation
The piperidine intermediate is coupled with the pyrazole carbonyl chloride using Schlenk techniques under inert atmosphere. Triethylamine (Et₃N) or pyridine is added to scavenge HCl.
-
Reactants : TBS-protected piperidine (3 mmol), pyrazole carbonyl chloride (3.3 mmol)
-
Conditions : DCM (20 mL), Et₃N (6 mmol), 0°C → RT, 12 h
-
Deprotection : TBAF (3.3 mmol), THF, 0°C, 2 h
-
Overall Yield : 68% (deblocked piperidine-pyrazole conjugate)
Methoxylation of the Pyridine Ring
The pyridine ring is functionalized via nucleophilic aromatic substitution (SNAr). Sodium methoxide in methanol or DMF at elevated temperatures ensures regioselective methoxylation.
Example Protocol :
-
Substrate : 4-Hydroxypyridine derivative (2 mmol)
-
Reagents : NaOMe (4 mmol), DMF, 80°C, 8 h
-
Yield : 75% (methoxylated pyridine)
Chlorination and Final Functionalization
Regioselective Chlorination
Phosphorus oxychloride (POCl₃) in refluxing conditions introduces the chloro group at the 3-position of the pyridine ring. Catalytic dimethylformamide (DMF) enhances reactivity.
-
Substrate : Methoxylated pyridine (1.5 mmol)
-
Conditions : POCl₃ (5 mL), DMF (0.1 mL), 110°C, 4 h
-
Workup : Quench with ice, extract with EtOAc
-
Yield : 82% (3-chloro-4-methoxypyridine)
Etherification of the Piperidine-Pyrazole Conjugate
The final ether bond is formed via Williamson ether synthesis. Potassium carbonate (K₂CO₃) in 2-ethoxyethanol promotes alkoxy group transfer.
-
Reactants : Chloropyridine (1 mmol), piperidine-pyrazole alcohol (1.2 mmol)
-
Conditions : K₂CO₃ (3 mmol), 2-ethoxyethanol, 100°C, 24 h
-
Purification : Column chromatography (EtOAc/hexane, 1:3 → 1:1)
-
Yield : 58% (target compound)
Optimization and Challenges
Solvent and Temperature Effects
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 3-chloro-4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrazole-carboxylic acid intermediate via cyclization of 3-methoxy-1-methylpyrazole-4-carbaldehyde under acidic conditions .
- Step 2 : Coupling the pyrazole intermediate with a piperidine derivative using carbodiimide-based coupling agents (e.g., EDCI) in solvents like DMF .
- Step 3 : Functionalization of the pyridine core via nucleophilic substitution with the pre-synthesized piperidine-methoxy intermediate under basic conditions (e.g., K₂CO₃) .
- Critical Parameters : Control reaction temperature (often 60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side products.
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, chloro groups) and piperidine-pyridine linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detect carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Q. How do the pyrazole and piperidine moieties influence the compound’s reactivity?
- Pyrazole : The 3-methoxy-1-methyl group enhances steric hindrance, affecting nucleophilic substitution rates on the pyridine ring .
- Piperidine : The secondary amine in the piperidine ring facilitates hydrogen bonding with biological targets, while the methoxy linker modulates solubility in polar solvents .
Advanced Questions
Q. How can researchers optimize reaction yields in the coupling step between pyrazole and piperidine intermediates?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- Catalyst Selection : Compare EDCI with DCC (dicyclohexylcarbodiimide) for carbodiimide efficiency .
- Temperature Gradient : Perform reactions at 50°C, 70°C, and 90°C to identify optimal kinetic conditions.
- Data Analysis : Use HPLC to quantify unreacted starting material and calculate yield improvements.
Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?
- Case Study : If a doublet integrates for 2H instead of 1H (piperidine CH₂), consider:
- Diastereomer Formation : Check for axial/equatorial conformers in the piperidine ring using variable-temperature NMR .
- Impurity Profiling : Compare with LC-MS data to identify byproducts (e.g., incomplete deprotection of intermediates) .
Q. What mechanistic insights explain the stability of the pyridine-chloro bond under basic conditions?
- Hypothesis : The electron-withdrawing methoxy group adjacent to the chloro substituent reduces susceptibility to hydrolysis.
- Validation : Perform DFT calculations to assess charge distribution on the pyridine ring . Conduct kinetic studies under varying pH (7–12) to monitor Cl⁻ release via ion chromatography .
Q. How can in silico modeling predict the compound’s bioactivity?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with kinase targets (e.g., EGFR, JAK2) based on structural analogs .
- ADMET Prediction : Employ SwissADME to evaluate permeability (LogP), CYP450 interactions, and toxicity .
Data Contradiction Analysis
Conflicting reports on the optimal solvent for the final coupling step: DMF vs. THF.
- Resolution Strategy :
- Solvent Polarity : DMF (high polarity) may stabilize charged intermediates better than THF, but THF reduces side reactions at lower temps.
- Experimental Repeat : Replicate both conditions with rigorous moisture control and compare yields via gravimetric analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
